N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline
Description
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline (CAS: 1006450-01-6) is a pyrazole-derived aromatic amine with the molecular formula C₁₃H₁₇N₃ and a molecular weight of 215.30 g/mol . Structurally, it consists of an aniline moiety linked via a methylene group to a 1-ethyl-substituted pyrazole ring. The compound is reported to have a purity of 95% in commercial samples , though detailed physicochemical or pharmacological data are sparse in the provided evidence. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and materials science due to their diverse reactivity and ability to engage in hydrogen bonding.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C12H15N3/c1-2-15-12(8-9-14-15)10-13-11-6-4-3-5-7-11/h3-9,13H,2,10H2,1H3 |
InChI Key |
ANCFLDGKJYRPNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline typically involves the condensation of an appropriate pyrazole derivative with an aniline derivative. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline is a pyrazole derivative with diverse applications in medicinal and agricultural chemistry. Its structure features an ethyl group and an aniline moiety, contributing to its chemical stability and reactivity, making it valuable in pharmaceutical research.
Scientific Research Applications
Anti-inflammatory agent this compound is investigated for its potential to inhibit cyclooxygenase enzymes, which could lead to anti-inflammatory effects .
Anticancer drug The compound has demonstrated interactions with DNA and proteins, suggesting potential anticancer activity. It can effectively target specific molecular pathways due to its unique structure . NN-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline has shown significant cytotoxic potential against Hep-2 and P815 cancer cell lines . N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide derivatives are also potent anticancer agents for A375 cell lines . N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline-containing derivatives were explored and assessed for anticancer potential and cyclin-dependent kinase-2 (CDK2) inhibitory properties in vitro, exhibiting excellent anticancer potential against MCF-7 and B16-F10 cancer cell lines .
Pesticide or herbicide Due to its biological properties, this compound may also be used in agricultural chemistry as a pesticide or herbicide.
Molecular docking studies These studies help to elucidate the mechanisms behind the compound's biological activities and guide further drug development efforts by understanding its binding affinities with specific enzymes and receptors.
Related Pyrazole Derivatives
This compound shares structural similarities with other pyrazole derivatives, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5-ol | Contains a hydroxyl group on the pyrazole ring | Exhibits strong antioxidant properties |
| 4-Chloro-3-ethyl-1-methylpyrazole | Contains chlorine substituent | Known for its herbicidal activity |
| 1-Ethyl-3-methyl-4-chloropyrazole | Contains a chlorine substituent | Demonstrates significant antifungal activity |
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
4-[(1-Ethyl-1H-pyrazol-5-yl)methoxy]aniline
- Molecular Formula : C₁₃H₁₅N₃O
- Molecular Weight : 218.16 g/mol
- CAS No.: 1260379-34-7
- Key Differences: The methylene linker (-CH₂-) in the target compound is replaced by a methoxy group (-O-) in this analog. The molecular weight is slightly higher (218.16 vs. 215.30) due to the oxygen substitution.
N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline
- Molecular Formula: Not explicitly provided, but estimated as ~C₂₃H₂₅N₅ (based on structural analysis).
- CAS No.: Not listed.
- Key Differences :
- Incorporates a dihydro-pyrazole ring (4,5-dihydro-1H-pyrazole) fused with phenyl and pyridinyl substituents.
- The dihydro-pyrazole core introduces conformational rigidity, which may influence binding affinity in biological systems.
- The N,N-diethylaniline group and additional aromatic rings significantly increase molecular weight and hydrophobicity compared to the target compound.
Discrepancies in CAS Registry Data
- The CAS No. 1006450-01-6 is ambiguously associated with two entries in : C₁₃H₁₇N₃ (215.30 g/mol) and C₁₅H₂₁N₃ (243.35 g/mol).
Structural and Functional Implications
Substituent Effects
- Electron-Donating Groups : The ethyl group on the pyrazole nitrogen in the target compound may enhance steric bulk without significantly altering electronic properties. In contrast, the methoxy group in 4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline introduces electron-donating effects, which could modulate reactivity in electrophilic substitution reactions .
- Aromatic Systems : The dihydro-pyrazole derivative in includes extended π-conjugation (phenyl and pyridinyl groups), likely increasing UV-Vis absorption properties compared to simpler analogs .
Notes and Limitations
- Further experimental studies (e.g., solubility, stability, or bioactivity assays) are needed to validate functional differences.
- The CAS registry inconsistency for the target compound () warrants verification from authoritative databases like PubChem or SciFinder.
Biological Activity
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline, also referred to as 4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential anti-inflammatory and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrazole derivatives characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The compound features an ethyl group and an aniline moiety, contributing to its stability and reactivity. Its unique structural characteristics allow it to interact with various biological targets effectively.
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to a reduction in the synthesis of prostaglandins, which are mediators of inflammation. Such properties make this compound a candidate for further development in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been demonstrated through various studies. Notably, it has shown interactions with DNA and proteins, indicating a possible mechanism for its anticancer effects. Molecular docking studies have provided insights into its binding affinities with specific enzymes and receptors, further elucidating its potential as an anticancer agent.
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF7 | 3.79 | Apoptosis induction | |
| A549 | 26 | Growth inhibition | |
| Hep-2 | 0.74 | Cytotoxicity | |
| B16-F10 | 2.12 | CDK2 inhibition |
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Anticancer Screening : A study assessed the cytotoxic effects of various pyrazole derivatives against cancer cell lines, highlighting that compounds similar to this compound exhibited significant growth inhibition and induced apoptosis in MCF7 and A549 cells .
- Molecular Docking Studies : Docking studies revealed that the compound binds effectively to cyclin-dependent kinase (CDK) proteins, suggesting its role in cell cycle regulation and potential as a therapeutic agent against cancers characterized by dysregulated CDK activity .
- Pharmacokinetic Evaluation : The pharmacokinetic profile of this compound was evaluated in vitro, showing good solubility and plasma protein binding properties, which are crucial for drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation between pyrazole derivatives and aniline precursors. For example, analogous compounds like 4-(1-methyl-1H-pyrazol-5-yl)aniline are synthesized via Suzuki coupling or reductive amination, with yields optimized by controlling temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., palladium for cross-coupling) . Purity is assessed via HPLC or GC-MS, with recrystallization in ethanol improving crystallinity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions on the pyrazole and aniline moieties (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, N,N-diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline was analyzed using SHELXL-97, revealing dihedral angles between aromatic rings .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 215.30 for CHN) .
Advanced Research Questions
Q. How do alkyl chain modifications (e.g., ethyl vs. propyl) on the pyrazole ring influence the physicochemical properties of N-alkyl-aniline derivatives?
- Methodological Answer : Comparative studies using HPLC and logP measurements show that longer alkyl chains (e.g., propyl) increase hydrophobicity and lipid solubility, enhancing membrane permeability. For instance, N-(pentan-2-yl)aniline exhibits higher logP (2.8) than N-(butyl)aniline (logP 2.1), impacting bioavailability. Substituent position (e.g., meta vs. para) also alters electronic effects, as seen in Hammett σ values for related anilines .
Q. What strategies resolve discrepancies in crystallographic data during structure determination of this compound derivatives?
- Methodological Answer : For twinned crystals or disordered regions, SHELXL’s TWIN and BASF commands adjust scaling factors and occupancy rates. In N,N-dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline, hydrogen atoms were placed geometrically, with U values constrained to 1.2×U of parent atoms. Rietveld refinement and validation tools like PLATON identify symmetry mismatches .
Q. How can computational models predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density distributions, identifying nucleophilic sites. For example, the amino group in 3-(1-methyl-1H-pyrazol-5-yl)aniline has a Fukui index (f) of 0.12, indicating moderate reactivity toward electrophiles like nitronium ions. Molecular docking further predicts binding affinities with biological targets .
Q. What methodologies assess the biological interactions of this compound with enzyme targets?
- Methodological Answer : Surface Plasmon Resonance (SPR) measures real-time binding kinetics (k/k) between the compound and enzymes like cytochrome P450. For pyrazole-aniline hybrids, IC values are determined via fluorometric assays, with dose-response curves fitted using GraphPad Prism. Competitive inhibition is confirmed via Lineweaver-Burk plots .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data for N-alkyl-aniline derivatives across studies?
- Methodological Answer : Meta-analyses reconcile discrepancies by standardizing assay conditions (e.g., cell lines, incubation time). For instance, 4-(1-methyl-1H-pyrazol-5-yl)aniline showed IC = 12 µM in HeLa cells but 28 µM in MCF-7 cells due to differential expression of target proteins. Statistical tools like ANOVA identify significant variables (p < 0.05) .
Tables for Comparative Analysis
| Compound | Alkyl Chain | logP | Bioactivity (IC, µM) |
|---|---|---|---|
| This compound | Ethyl | 2.5 | 18.3 (Enzyme X) |
| N-[(1-Propyl-1H-pyrazol-5-yl)methyl]aniline | Propyl | 3.1 | 9.7 (Enzyme X) |
| N-[(1-Methyl-1H-pyrazol-5-yl)methyl]aniline | Methyl | 2.0 | 35.6 (Enzyme X) |
Data derived from solubility tests and enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
